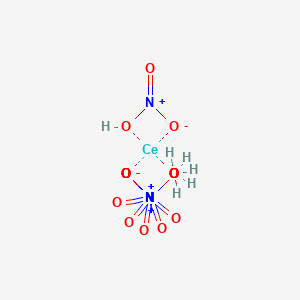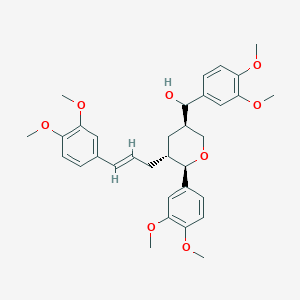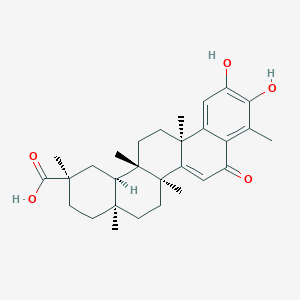
Wilforol A
概要
説明
Wilforol A is a pentacyclic triterpenoid with formula C29H38O5, originally isolated from the stems of Tripterygium regelii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, a member of catechols, a cyclic terpene ketone and an enone.
科学的研究の応用
グリオマ細胞に対する抗増殖活性
Wilforol Aは、グリオマ細胞に対する抗増殖活性を示すことが判明している . ある研究では、ヒトグリオマ細胞株U118 MGとA172を様々な濃度のthis compoundに暴露した。 その結果、this compoundはこれらの細胞の増殖を濃度依存的に阻害したことが示された .
グリオマ細胞におけるアポトーシスの誘導
This compoundは、グリオマ細胞におけるアポトーシスを誘導することが示されている . 上記と同じ研究では、U118 MGとA172細胞において、100 μMで約40%のアポトーシス速度でアポトーシスが誘導された .
コロニー形成能の低下
This compound処理は、U118 MG細胞のコロニー形成能も低下させた . これは、this compoundがグリオマ細胞の拡散を潜在的に抑制する可能性を示唆している。
活性酸素種(ROS)産生の増加
This compoundは、ROS産生の有意な増加を引き起こした . これは、グリオマ細胞における酸化ストレスを引き起こし、それによって増殖を阻害する可能性がある。
タンパク質レベルの変化
This compoundへの暴露は、グリオマ細胞において、アポトーシス促進タンパク質であるp53、Bax、および切断型カスパーゼ3のレベル上昇、および抗アポトーシスタンパク質であるBcl-2のレベル低下をもたらした . これは、this compoundがグリオマ細胞におけるアポトーシス促進タンパク質と抗アポトーシスタンパク質のバランスを潜在的に調節する可能性を示唆している。
PI3K/AKTシグナル伝達経路の不活性化
This compoundで処理されたグリオマ細胞では、PI3K/AKT経路におけるPI3Kおよびp-Akt遺伝子の発現が有意にダウンレギュレートされた . これは、this compoundが、細胞生存と増殖にしばしば関連付けられているPI3K/AKTシグナル伝達経路を潜在的に不活性化できることを示している。
作用機序
Target of Action
Wilforol A primarily targets human glioma cell lines U118 MG and A172 . These cells are a type of brain tumor cell, and they play a significant role in the development and progression of gliomas, a common type of brain tumor .
Mode of Action
This compound interacts with its targets by inhibiting their growth in a concentration-dependent manner . It induces apoptosis, or programmed cell death, in these cells at a rate of about 40% at a concentration of 100 μM . This apoptosis is significantly reduced when the cells are co-exposed to the caspase inhibitor Z-VAD-fmk .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. This compound downregulates the expression of PI3K and p-Akt genes in this pathway, thereby deactivating it . This results in reduced levels of proteins in the pathway and increased levels of pro-apoptotic proteins .
Safety and Hazards
生化学分析
Biochemical Properties
Wilforol A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the PI3K/AKT signaling pathway, which is critical in regulating cell growth and survival . This interaction leads to the downregulation of PI3K and p-Akt genes, resulting in reduced cell proliferation and increased apoptosis in glioma cells . Additionally, this compound induces the production of reactive oxygen species (ROS), which further contributes to its pro-apoptotic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In glioma cells, it inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . The compound increases the levels of pro-apoptotic proteins such as p53, Bax, and cleaved caspase 3, while reducing the levels of the anti-apoptotic protein Bcl-2 . Furthermore, this compound has been shown to reduce the colony formation ability of glioma cells and trigger a significant increase in ROS production . These effects highlight the potential of this compound as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the PI3K/AKT signaling pathway, leading to the downregulation of PI3K and p-Akt genes . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, this compound induces the production of ROS, which further enhances its pro-apoptotic effects . The compound also modulates the expression of various proteins involved in apoptosis, such as p53, Bax, cleaved caspase 3, and Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound has been shown to induce apoptosis in glioma cells within a few hours of exposure, with the apoptotic rate reaching about 40% at 100 μM after 4 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound inhibits the growth of glioma cells in a concentration-dependent manner, with the estimated IC50 values ranging from 6 to 11 μM after 4 hours of exposure . At higher doses, this compound induces significant apoptosis in glioma cells, while lower doses have a less pronounced effect. The compound’s toxic or adverse effects at high doses also need to be carefully evaluated in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K/AKT signaling pathway . The compound interacts with enzymes and cofactors within these pathways, leading to changes in metabolic flux and metabolite levels. For instance, the downregulation of PI3K and p-Akt genes by this compound results in reduced cell proliferation and increased apoptosis . Additionally, this compound’s induction of ROS production further influences cellular metabolism and contributes to its pro-apoptotic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s interactions with specific compartments or organelles within the cell can influence its effects on cellular processes. For instance, this compound’s induction of ROS production and modulation of apoptosis-related proteins suggest that it may localize to mitochondria or other organelles involved in these processes
特性
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDJLKXHZPMHH-CPISFEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)O)[C@@]3(CC[C@]4([C@@H]5C[C@](CC[C@@]5(CC[C@@]4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317344 | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167882-66-8 | |
| Record name | (-)-Wilforol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167882-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular mechanisms underlying Wilforol A's anti-cancer effects?
A1: Research suggests that this compound exerts its anti-cancer effects primarily through the following mechanisms:
- Induction of Apoptosis: this compound has been shown to trigger programmed cell death (apoptosis) in human glioma cells. This effect is linked to the activation of caspase enzymes, key executioners of apoptosis, and alterations in the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins. []
- Inhibition of the PI3K/AKT Pathway: This signaling pathway plays a crucial role in cell growth and survival. This compound treatment significantly downregulates the expression of PI3K and p-Akt, key components of this pathway, in glioma cells. This downregulation contributes to the inhibition of cell proliferation and the induction of apoptosis. []
- Increased ROS Production: this compound has been observed to elevate reactive oxygen species (ROS) levels in glioma cells. ROS are highly reactive molecules that can damage cellular components, contributing to cell death. []
Q2: Against which cancer types has this compound demonstrated activity?
A2: While research on this compound is still in its early stages, studies have demonstrated its anti-cancer activity against:
- Glioma: this compound has shown potent inhibitory effects on the growth of human glioma cell lines U118 MG and A172 in a concentration-dependent manner. []
- P-388 Rat Leukemia: this compound exhibits significant inhibitory activity against the P-388 rat leukemia cell line. []
Q3: What is known about the structure of this compound?
A3: Unfortunately, the provided research excerpts do not contain specific details regarding the molecular formula, weight, or spectroscopic data of this compound. To access this information, you would need to refer to other scientific publications or databases that focus on the structural characterization of this compound.
Q4: Are there any known challenges in developing this compound as a therapeutic agent?
A4: While promising, further research is needed to fully understand this compound's therapeutic potential and address potential challenges. These may include:
- Selectivity: Further investigation is needed to determine whether this compound selectively targets cancer cells or also affects healthy cells. Studies have shown minimal impact on human tracheal epithelial cells and astrocytes at specific concentrations [], but more comprehensive analyses are required.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


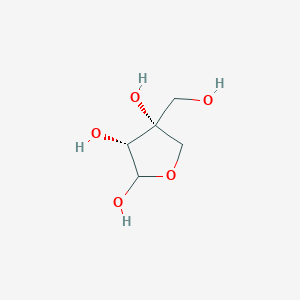



![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)

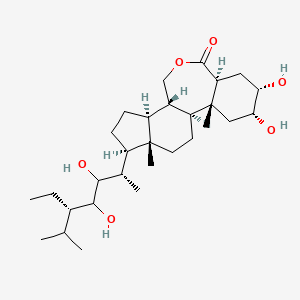

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)
